molecular formula C6H12ClN B13464601 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride

Cat. No.: B13464601
M. Wt: 133.62 g/mol
InChI Key: SYPHLNQGDJSLHF-UHFFFAOYSA-N
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Description

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl. It is a derivative of cyclobutane, featuring a methyl group and a methylene group attached to the cyclobutane ring, along with an amine group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be achieved through several methods:

    Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

    Gabriel Synthesis: This method involves the alkylation of phthalimide with an alkyl halide, followed by hydrolysis to yield the primary amine.

Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

1-methyl-3-methylidenecyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-5-3-6(2,7)4-5;/h1,3-4,7H2,2H3;1H

InChI Key

SYPHLNQGDJSLHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C1)N.Cl

Origin of Product

United States

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